N-(4-bromo-3-chloro-2-methylphenyl)acetamide
Overview
Description
N-(4-bromo-3-chloro-2-methylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom of an amine. Acetamides are important in various chemical reactions and have been extensively studied for their structural, vibrational, and quantum chemical properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide involved the use of chloroacetyl chloride and the corresponding aniline derivatives . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of N-(4-bromo-3-chloro-2-methylphenyl)acetamide by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using spectroscopic methods such as NMR, IR, and sometimes X-ray diffraction analysis. For example, the crystal structure of a related compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was determined by these methods, providing detailed information about the molecular conformation . The molecular structure influences the physical and chemical properties of the compound and can affect its reactivity in chemical reactions.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, including photochemical reactions, as seen in the study of N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate and its photochemical inertness due to its conformation . The reactivity of the acetamide group can be influenced by substituents on the aromatic ring, as well as by the presence of other functional groups within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen substituents, as in the case of 2-chloro-N-(4-chlorophenyl)acetamide, affects the hydrogen bonding patterns and can lead to the formation of molecular chains or other supramolecular structures . The vibrational characteristics of the amide group and the influence of substituents on these vibrations can be studied using FTIR and Raman spectroscopy, as was done for N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide .
Scientific Research Applications
Molecular Conformations and Supramolecular Assembly
Research by Nayak et al. (2014) highlights the structural properties of halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds are linked into chains and rings by N-H...O and C-H...π(arene) hydrogen bonds. This study provides insights into the molecular conformations and potential supramolecular assembly applications of such compounds (Nayak et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes. They found that human liver microsomes can metabolize only acetochlor to CMEPA, a compound related to N-(4-bromo-3-chloro-2-methylphenyl)acetamide. This research is significant for understanding the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
Potential Pesticide Applications
Olszewska et al. (2008, 2011) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to N-(4-bromo-3-chloro-2-methylphenyl)acetamide. These organic compounds were identified as potential pesticides, suggesting a significant application in the agricultural sector for pest control and management (Olszewska et al., 2008), (Olszewska et al., 2011).
Herbicide Adsorption, Mobility, and Efficacy
Peter and Weber (1985) investigated the adsorption, mobility, and efficacy of acetochlor and metolachlor in soil, providing relevant information for compounds like N-(4-bromo-3-chloro-2-methylphenyl)acetamide. Their research shows that the adsorption and herbicidal activity of these compounds are influenced by soil properties, which is crucial for understanding their environmental impact and effectiveness as herbicides (Peter & Weber, 1985).
Anticytomegalovirus Activity
Paramonova et al. (2020) explored the antiviral properties of new N-aryl acetamide derivatives against human cytomegalovirus. Their findings indicate that certain derivatives, structurally similar to N-(4-bromo-3-chloro-2-methylphenyl)acetamide, possess significant antiviral activity, suggesting potential therapeutic applications in antiviral drug development (Paramonova et al., 2020).
Initial Metabolism in Plants
Breaux (1987) examined the initial metabolism of acetochlor in various plant species to understand its selective phytotoxicity. The study provides insights into the detoxification pathways of acetochlor, which may be relevant for compounds like N-(4-bromo-3-chloro-2-methylphenyl)acetamide, especially in understanding their impact on different plant species (Breaux, 1987).
Safety And Hazards
properties
IUPAC Name |
N-(4-bromo-3-chloro-2-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-5-8(12-6(2)13)4-3-7(10)9(5)11/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLGFXKQCOIOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00154739 | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chloro-2-methylphenyl)acetamide | |
CAS RN |
125328-80-5 | |
Record name | N-(4-Bromo-3-chloro-2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125328-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00154739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(4-bromo-3-chloro-2-methylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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